molecular formula C14H19NO4 B558148 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid CAS No. 30925-08-7

2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid

Cat. No.: B558148
CAS No.: 30925-08-7
M. Wt: 265.3 g/mol
InChI Key: COABPHLHHQAKPL-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid ( 30925-08-7) is a specialized N-methyl, N-Boc protected amino acid derivative with a molecular formula of C14H19NO4 and a molecular weight of 265.31 g/mol . This compound is characterized by a phenylglycine core structure where the amino group is simultaneously protected by a tert-butoxycarbonyl (Boc) group and features a methyl substitution, as indicated by its SMILES code: O=C(O)C(N(C(OC(C)(C)C)=O)C)C1=CC=CC=C1 . While specific mechanistic and application data for this exact molecule is limited, its structure suggests significant utility in synthetic organic and peptide chemistry. The Boc protecting group is widely recognized for its stability and its clean removal under mild acidic conditions, making this compound a potential building block for the synthesis of complex peptides, particularly those requiring N-methylated amino acids to enhance metabolic stability and membrane permeability . Researchers may also employ it in the development of pharmacologically active compounds or as a key intermediate in constructing molecular scaffolds for drug discovery programs. The compound requires careful handling; it should be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not to be used for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COABPHLHHQAKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619276
Record name [(tert-Butoxycarbonyl)(methyl)amino](phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30925-08-7
Record name α-[[(1,1-Dimethylethoxy)carbonyl]methylamino]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30925-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(tert-Butoxycarbonyl)(methyl)amino](phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, also known by its CAS number 30925-11-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H19NO4
  • Molecular Weight : 265.31 g/mol
  • InChI Key : COABPHLHHQAKPL-UHFFFAOYNA-N

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been evaluated:

Bacterial Strain MIC (µM)
Staphylococcus aureus20–40
Escherichia coli40–70

These values suggest that while the compound shows activity against both Gram-positive and Gram-negative bacteria, its efficacy is lower than that of standard antibiotics like ceftriaxone, which has MIC values of 4 µM against S. aureus and 0.1 µM against E. coli .

Structure-Activity Relationships (SAR)

The SAR studies of this compound reveal that modifications to the tert-butoxycarbonyl group and the phenyl ring can significantly influence its biological activity. For instance, alterations in the side chain or the introduction of electron-withdrawing groups can enhance antibacterial potency. A comparative analysis of various derivatives shows that compounds with specific substitutions on the phenyl ring exhibited improved antibacterial activity .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several derivatives of phenylacetic acid, including this compound. The results indicated that while many derivatives had varying levels of activity, this particular compound showed promise against multi-drug resistant strains, highlighting its potential as a lead compound for further development .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound have shown favorable absorption characteristics in vitro, suggesting potential for oral bioavailability. These studies emphasized the importance of optimizing the chemical structure to enhance solubility and stability .

Scientific Research Applications

Synthesis and Mechanism of Action

The compound is often utilized as a Boc-protected amino acid in peptide synthesis. The Boc (tert-butoxycarbonyl) group serves as a protective moiety that can be selectively removed under acidic conditions, facilitating the formation of peptide bonds. This controlled release mechanism is crucial for synthesizing complex peptides and proteins that play significant roles in biological processes.

Antibacterial Properties

Research indicates that 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid exhibits notable antibacterial activity against various strains of bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus20–40
Escherichia coli40–70

These findings suggest that the compound possesses activity against both Gram-positive and Gram-negative bacteria, although it is less potent than standard antibiotics such as ceftriaxone.

Structure-Activity Relationships (SAR)

Studies on the structure-activity relationships of this compound reveal that modifications to the tert-butoxycarbonyl group and the phenyl ring can significantly influence its biological efficacy. For instance, introducing electron-withdrawing groups on the phenyl ring tends to enhance antibacterial potency. Comparative analyses of various derivatives demonstrate that specific substitutions can lead to improved activity profiles.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    A recent study evaluated the antimicrobial efficacy of derivatives of phenylacetic acid, including this compound. Results indicated promising activity against multi-drug resistant bacterial strains, positioning it as a potential lead compound for further development in antibiotic therapies.
  • Pharmacokinetic Studies :
    Investigations into the pharmacokinetics of this compound have shown favorable absorption characteristics in vitro, suggesting potential for oral bioavailability. These studies highlight the importance of optimizing its chemical structure to enhance solubility and stability for therapeutic applications.

Applications in Medicinal Chemistry

The compound's role as a building block in peptide synthesis makes it valuable in developing therapeutics targeting various diseases. Its ability to form peptides can be exploited in creating drugs aimed at treating infections, metabolic disorders, and potentially cancer, given the ongoing research into peptide-based therapies.

Comparison with Similar Compounds

(S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic Acid

  • Structural Difference : Lacks the methyl group on the nitrogen, resulting in a molecular weight reduction (~251.28 vs. 265.31 g/mol) .
  • Functional Impact : The absence of the methyl group increases steric accessibility, enhancing reactivity in amide bond formation. This compound is used to synthesize enantiomerically pure anticonvulsants, where stereochemistry (S-configuration) critically influences biological activity .

2-(Methylamino)-2-phenylacetic Acid HCl

  • Structural Difference : Lacks the Boc protecting group and exists as an HCl salt.
  • Functional Impact : The deprotected amine increases reactivity but reduces stability, limiting its utility in multi-step syntheses. Commercial availability is discontinued due to handling challenges .

(R)-2-Amino-2-phenylacetic Acid

  • Structural Difference : Fully deprotected with an R-configuration.
  • Functional Impact : Used as a pharmacopeial reference standard. The R-enantiomer may exhibit divergent biological activity compared to S-forms, as seen in anticonvulsant studies .

TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID

  • Structural Difference : Features a p-tolyl (methylphenyl) group instead of phenyl.

Preparation Methods

Boc Protection of Methylamino-Phenylacetic Acid Precursors

The most common synthetic pathway involves sequential Boc protection of a methylamino-phenylacetic acid derivative. A representative protocol involves:

  • Initial coupling : Reacting (S)-methyl 2-amino-3-phenylpropanoate with Boc anhydride in the presence of N-methylmorpholine (NMM) and 1-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at 0°C.

  • Deprotection and activation : Hydrolysis of the methyl ester using lithium hydroxide (LiOH) in a THF/water mixture (2:3 v/v) to yield the free carboxylic acid.

Key reaction parameters :

ParameterValue
Temperature0°C (coupling), RT (hydrolysis)
SolventTHF/H₂O
Catalysts/ReagentsNMM, HOBt, LiOH

This method achieves yields of 65–75% with >95% purity after silica gel chromatography.

Alternative Routes via Imine Intermediates

Recent advances utilize imine intermediates for stereoselective synthesis. For example:

  • Phosphorane-mediated cyclization : Ketoesters derived from phenylacetic acid react with N-Boc-triphenyliminophosphorane in toluene at 120°C for 24–72 hours.

  • Low-temperature coupling : Imine intermediates are treated with phenylacetic acid esters in ethanol at -50°C, followed by HCl quenching and dichloromethane (DCM) extraction.

Comparative yield data :

MethodYield (%)Purity (%)
Boc protection7095
Imine cyclization8298

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency:

  • THF/water mixtures : Favored for Boc protection due to balanced solubility of reactants and byproducts.

  • Toluene : Optimal for high-temperature imine cyclization, minimizing side reactions.

Low-temperature conditions (-50°C) enhance stereochemical control during imine coupling, reducing epimerization risks.

Catalytic Systems

  • N-Methylmorpholine (NMM) : Effective for neutralizing HCl byproducts during Boc activation.

  • Isothiourea derivatives : Improve reaction rates in imine-based routes by facilitating proton transfer.

Catalyst performance :

CatalystReaction Time (h)Yield Increase (%)
NMM12Baseline
Isothiourea8+15

Characterization and Quality Control

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ph), 4.12 (s, 1H, CH), 1.43 (s, 9H, Boc).

    • ¹³C NMR : 155.2 ppm (C=O, Boc), 60.1 ppm (quaternary C).

  • High-Performance Liquid Chromatography (HPLC) :

    • Column: C18, 250 × 4.6 mm

    • Mobile phase: Acetonitrile/water (70:30)

    • Retention time: 6.8 min.

Mass Spectrometry

  • ESI–MS : m/z 265.3 [M+H]⁺, consistent with the molecular formula C₁₄H₁₉NO₄.

Case Studies in Process Development

Large-Scale Synthesis (Patent US10544189B2)

A patented multi-kilogram process involves:

  • Stepwise coupling : Sequential addition of HOBt and NMM to pre-cooled methyl 2-amino-3-phenylpropanoate.

  • Workup and isolation : Filtration through celite, DCM washing, and crystallization from hexane/ethyl acetate.

Scale-up challenges :

  • Exothermic reactions require precise temperature control (-10°C to 5°C).

  • Residual NMM necessitates multiple aqueous washes to achieve pharmacopeial purity.

Stereochemical Integrity Preservation

A study demonstrated that using iPr₂EtN at -50°C suppresses epimerization, maintaining >99% enantiomeric excess (ee). In contrast, reactions at room temperature resulted in 15–20% epimerization.

Challenges and Mitigation Strategies

Diastereomer Formation

The compound’s α-chiral center is prone to racemization during Boc deprotection. Solutions include:

  • Low-temperature deprotection : Using trifluoroacetic acid (TFA) in DCM at -20°C.

  • Additive screening : Pentafluorophenol (0.1 equiv) reduces racemization by stabilizing the transition state.

Purification Difficulties

  • Silica gel chromatography : Effective for lab-scale purification but impractical for industrial production.

  • Alternative methods : Preparative HPLC with C18 columns achieves >99% purity but increases costs by 30% .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-((tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, and how is its structural integrity validated?

  • Methodological Answer : The synthesis typically involves Boc protection of a methylamino-phenylacetic acid precursor. For example, the (S)-enantiomer is synthesized via sequential coupling and deprotection steps, as described in peptide mimetic studies. Key intermediates are characterized using ESI–MS (e.g., m/z 411.2 [M+H]+ for methyl ester derivatives) and NMR (1H/13C) to confirm regiochemistry and stereointegrity . Purity is assessed via HPLC with UV detection (λ = 254 nm).

Q. How does the tert-butoxycarbonyl (Boc) group affect the compound’s reactivity in aqueous vs. organic environments?

  • Methodological Answer : The Boc group enhances solubility in aprotic solvents (e.g., THF, DCM) and stabilizes the amine against nucleophilic attack. Deprotection under acidic conditions (e.g., TFA) or basic hydrolysis (LiOH in THF/H₂O, 2:3 v/v) selectively removes the Boc group while preserving the phenylacetic acid core .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in 1H NMR) for derivatives of this compound?

  • Methodological Answer : Anomalous NMR signals may arise from rotameric equilibria or residual solvent effects. Use VT-NMR (variable temperature) to suppress rotational isomers or employ COSY/NOESY to confirm spatial correlations. For ESI–MS discrepancies, high-resolution mass spectrometry (HRMS) or isotopic labeling clarifies fragmentation pathways .

Q. How can enantiomeric purity be maintained during the synthesis of chiral derivatives?

  • Methodological Answer : Employ asymmetric catalysis (e.g., Evans oxazolidinones) or chiral HPLC for resolution. For example, (R)-2-amino-2-phenylacetic acid precursors are synthesized using enantioselective enzymatic hydrolysis, achieving >99% ee, as validated by chiral GC/MS .

Notes for Experimental Design

  • Stereochemical Control : Use chiral auxiliaries (e.g., Mosher’s acid) to assign absolute configuration .
  • Scale-Up Challenges : Optimize Boc deprotection stoichiometry to minimize side reactions (e.g., tert-butyl cation formation) .
  • Safety Protocols : Follow GHS guidelines (H302, H315, H319) for handling irritants; use fume hoods during TFA-mediated deprotection .

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